molecular formula C14H7NO2 B3054661 4H-Cyclopenta[lmn]phenanthridine 5,9-dione CAS No. 61479-80-9

4H-Cyclopenta[lmn]phenanthridine 5,9-dione

Cat. No.: B3054661
CAS No.: 61479-80-9
M. Wt: 221.21 g/mol
InChI Key: DCGBUHBFDIJJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Cyclopenta[lmn]phenanthridine 5,9-dione is a chemical compound with the molecular formula C14H7NO2 and a molecular weight of 221.211 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H7NO2 . Further analysis such as NMR spectroscopy or computational chemical data would provide more detailed information about its structure .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 221.211 and its molecular formula is C14H7NO2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[lmn]phenanthridine 5,9-dione is not specified in the search results. It is used for proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

4H-Cyclopenta[lmn]phenanthridine 5,9-dione is intended for research use only and is not intended for diagnostic or therapeutic use . The safety data sheet (SDS) and certificate of analysis provide more detailed safety information .

Future Directions

The future directions of research involving 4H-Cyclopenta[lmn]phenanthridine 5,9-dione are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein function or structure.

Properties

IUPAC Name

6-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,8,10,12-hexaene-7,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO2/c16-13-7-3-1-5-9-11(7)12-8(13)4-2-6-10(12)15-14(9)17/h1-6H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGBUHBFDIJJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC4=CC=CC(=C43)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485582
Record name 4H-Cyclopenta[lmn]phenanthridine 5,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61479-80-9
Record name 4H-Cyclopenta[lmn]phenanthridine 5,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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